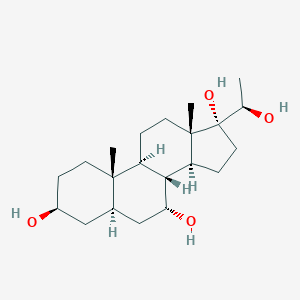

Pregnane-3,7,17,20-tetrol

Description

Structure

3D Structure

Properties

CAS No. |

137767-50-1 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(3S,5R,7R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C21H36O4/c1-12(22)21(25)9-6-16-18-15(5-8-20(16,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h12-18,22-25H,4-11H2,1-3H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1 |

InChI Key |

QOZQGNJODHSBJX-ZFOKFBPFSA-N |

SMILES |

CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |

Isomeric SMILES |

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O)O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |

Synonyms |

5alpha-pregnane-3beta,7alpha,17,20beta-tetrol pregnane-3,7,17,20-tetrol |

Origin of Product |

United States |

Occurrence and Distribution of Pregnane 3,7,17,20 Tetrol in Biological Systems

Endogenous Presence in Mammalian Physiological Fluids and Tissues

Pregnane-3,7,17,20-tetrol has been detected as an endogenous compound in mammalian systems, particularly in urine. Its presence in urine is often associated with the metabolism of other steroid hormones. Research has identified this compound as a metabolite in various physiological and pathological conditions. For instance, it has been characterized as a urinary steroid in cases of adrenal tumors.

The identification of this compound in biological samples has been facilitated by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation and identification of various steroid metabolites from complex biological matrices like urine.

Distribution and Levels in Different Biological Matrices

The primary biological matrix in which this compound has been consistently identified is urine. Its concentration in this fluid can provide insights into the metabolic activity of the adrenal glands and other steroidogenic tissues. The levels of this compound can fluctuate, and its detection is often part of a broader steroid profiling analysis.

In addition to urine, metabolites of pregnanetetrol have been studied in other contexts, highlighting the complexity of steroid metabolism. The distribution of such compounds is crucial for understanding their physiological roles and their utility as biomarkers.

Table 1: Distribution of this compound in Biological Matrices

| Biological Matrix | Presence |

| Urine | Detected |

Comparative Occurrence Across Species and Biological Models

The study of steroid metabolism, including the formation of compounds like this compound, extends across different species. While much of the initial research has been conducted in humans, particularly in clinical settings, the metabolic pathways are often conserved to some extent in other mammals.

Further research is needed to fully elucidate the comparative occurrence and significance of this compound across a wider range of species and in various biological models. Such studies would contribute to a more comprehensive understanding of steroid endocrinology and its evolution.

Biosynthesis and Enzymatic Pathways of Pregnane 3,7,17,20 Tetrol

Precursor Steroids and Initial Steroidogenic Conversions Leading to Pregnane (B1235032) Intermediates

The journey from cholesterol to the complex pregnane-3,7,17,20-tetrol begins with the universal, rate-limiting step of steroidogenesis, which sets the stage for the formation of all steroid hormones.

The initial and pivotal step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588). nih.gov This transformation occurs within the mitochondria and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, commonly known as P450scc or CYP11A1. nih.govmdpi.com This enzyme executes a sequence of three distinct monooxygenase reactions on the cholesterol side chain:

22R-hydroxylation of cholesterol to form 22R-hydroxycholesterol. mdpi.com

Further hydroxylation to produce 20R,22R-dihydroxycholesterol. mdpi.com

Cleavage of the carbon-carbon bond between C-20 and C-22, which releases a six-carbon fragment (isocaproic aldehyde) and yields the 21-carbon steroid, pregnenolone. mdpi.com

This conversion is the committed step in steroidogenesis, producing the fundamental precursor from which all other pregnanes, androgens, estrogens, and corticosteroids are derived. nih.gov

Once formed, pregnenolone serves as a critical branching point, directed into various steroidogenic pathways by the cell-specific expression of subsequent enzymes. nih.gov Two major enzymes are responsible for converting pregnenolone into key pregnane intermediates:

3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD): This enzyme complex catalyzes the conversion of pregnenolone to progesterone (B1679170). mdpi.comoup.com It involves the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ5 double bond to the Δ4 position. Progesterone is a crucial intermediate for the synthesis of corticosteroids and other pregnane derivatives. nih.gov

Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): This dual-function enzyme can act on both pregnenolone and progesterone. mdpi.com Its 17α-hydroxylase activity introduces a hydroxyl group at the C-17 position, converting pregnenolone to 17α-hydroxypregnenolone and progesterone to 17α-hydroxyprogesterone. nih.govoup.com These 17-hydroxylated pregnanes are essential precursors for the synthesis of glucocorticoids and sex steroids. mdpi.com

These initial conversions create the foundational pregnane-based scaffolds upon which further modifications, such as the specific hydroxylations and reductions required to form this compound, can occur.

Cholesterol to Pregnenolone Conversion

Enzymatic Hydroxylation and Reduction Steps for this compound Formation

The formation of this compound from pregnane intermediates requires a series of precise hydroxylation and reduction reactions catalyzed by specific enzyme families.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in steroid biosynthesis and metabolism by catalyzing the hydroxylation of C-H bonds at various positions on the steroid nucleus. nih.govnih.gov The formation of this compound necessitates hydroxylations at positions C-7, C-17, and C-20.

C-17 Hydroxylation: As mentioned, CYP17A1 is the primary enzyme responsible for the 17α-hydroxylation of pregnenolone and progesterone, a key step toward the synthesis of this tetrol. mdpi.com

C-7 Hydroxylation: 7α-hydroxylation is a known metabolic pathway for various steroids, often catalyzed by specific CYP enzymes. For instance, CYP7A1 is famous for the 7α-hydroxylation of cholesterol in bile acid synthesis, and other CYPs can perform this function on different steroid substrates. mdpi.com The biosynthesis of 5α-pregnane-3β,7α,17,20β-tetrol has been identified in the ovaries of goldfish, indicating the presence of a 7α-hydroxylase capable of acting on a pregnane precursor. nih.gov

C-20 Hydroxylation: Hydroxylation at the C-20 position is also a known enzymatic step. While direct C-20 hydroxylation of a pregnane can occur, the hydroxyl group at C-20 is often the result of the reduction of a 20-keto group, a reaction catalyzed by hydroxysteroid dehydrogenases.

The regio- and stereoselectivity of these hydroxylation reactions are determined by the specific CYP enzyme involved, highlighting the family's importance in generating steroid diversity. acs.org

Hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs) are crucial for the interconversion of keto and hydroxyl groups on the steroid nucleus, a necessary step for synthesizing this compound. nih.govoup.com These enzymes catalyze reversible reactions, but often function primarily in one direction based on cofactor availability (NADPH for reduction, NAD+ for oxidation). mdpi.com

C-3 Reduction: The hydroxyl group at the C-3 position of the tetrol results from the reduction of a 3-keto group, which is present in precursors like progesterone. This reduction is catalyzed by reductases, such as isoforms of the AKR superfamily (e.g., AKR1C enzymes), which can produce either 3α- or 3β-hydroxy steroids. oup.comnih.gov

C-20 Reduction: The 20-hydroxyl group is typically formed by the reduction of a 20-keto group found in precursors like 17α-hydroxyprogesterone. This reaction is catalyzed by 20-hydroxysteroid dehydrogenases (20-HSDs). oup.com For instance, 20α-HSD (encoded by the AKR1C1 gene in humans) metabolizes progesterone into its less active form, 20α-dihydroprogesterone. nih.gov Different HSDs can produce either the 20α- or 20β-hydroxy epimer. mdpi.com

The enzymatic reactions in steroidogenesis are highly stereospecific, meaning they produce a specific three-dimensional arrangement of atoms in the product molecule. acs.orgoup.com This is critical for the biological activity of the resulting steroid.

The stereochemistry at each of the four chiral centers (C-3, C-7, C-17, C-20) in this compound is dictated by the specific enzyme isoform that catalyzes the final modification at that position.

At C-3: The reduction of a 3-keto group can yield either a 3α- or 3β-hydroxyl group, depending on the enzyme. For example, AKR1C2 primarily yields 3α-hydroxy steroids, while AKR1C1 can produce 3β-alcohols. oup.com

At C-7: CYP-mediated hydroxylation can be stereospecific. The identification of 5α-pregnane-3β,7α ,17,20β-tetrol points to the action of a specific 7α-hydroxylase. nih.gov

At C-17: Hydroxylation by CYP17A1 is stereospecific, producing the 17α-hydroxyl configuration. mdpi.com

At C-20: Reduction of the 20-keto group can result in either a 20α- or 20β-hydroxyl group. The specific isomer formed is dependent on the particular 20-HSD involved. mdpi.com For instance, the tetrol identified in goldfish has a 20β-hydroxyl group. nih.gov

This enzymatic stereospecificity ensures the production of distinct this compound isomers, each with potentially unique biological roles.

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of Pregnane Intermediates

| Enzyme | Precursor | Product | Function in Pathway |

|---|---|---|---|

| CYP11A1 (P450scc) | Cholesterol | Pregnenolone | Initiates all steroidogenesis by side-chain cleavage. nih.govmdpi.com |

| 3β-HSD | Pregnenolone | Progesterone | Converts Δ5-3β-hydroxy steroids to Δ4-3-keto steroids. mdpi.com |

| CYP17A1 | Pregnenolone | 17α-Hydroxypregnenolone | Introduces a hydroxyl group at the C-17 position. mdpi.comoup.com |

| CYP17A1 | Progesterone | 17α-Hydroxyprogesterone | Introduces a hydroxyl group at the C-17 position. mdpi.comoup.com |

Table 2: Enzymes in the Final Formation of this compound

| Enzyme Family | Position of Action | Reaction Type | Stereochemical Outcome |

|---|---|---|---|

| Cytochrome P450 (CYP) | C-7 | Hydroxylation | Can be stereospecific (e.g., 7α). nih.gov |

| Cytochrome P450 (CYP) | C-17 | Hydroxylation | 17α-hydroxylation by CYP17A1. mdpi.com |

| HSDs/AKRs | C-3 | Reduction (Ketone to Hydroxyl) | Stereospecific (e.g., 3α or 3β). oup.comnih.gov |

| HSDs/AKRs (20-HSD) | C-20 | Reduction (Ketone to Hydroxyl) | Stereospecific (e.g., 20α or 20β). mdpi.comnih.gov |

Involvement of Hydroxysteroid Dehydrogenases (HSDs) and Reductases (e.g., C-3, C-20)

Hypothesized or Alternative Biosynthetic Routes for 7-Hydroxylated Pregnanes

The biosynthesis of 7-hydroxylated pregnanes, including this compound, is not part of the primary, classical steroidogenic pathways. Instead, their formation is attributed to alternative or minor metabolic routes involving specific cytochrome P450 (CYP) enzymes. researchgate.net These pathways become particularly relevant in certain physiological or pathological states where the substrate flux is altered.

Hydroxylation at the C7 position of the steroid nucleus is a critical step. researchgate.net In various tissues, including the liver and brain, enzymes like CYP7B1 are known to catalyze 7α-hydroxylation of steroid precursors such as dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone. researchgate.net While direct evidence for the 7-hydroxylation of pregnanetriol (B129160) to form this compound is not extensively documented, it is hypothesized that similar enzymatic mechanisms are at play.

One proposed route involves the 7-hydroxylation of pregnanetriol (5β-pregnane-3α,17α,20α-triol), which is a downstream metabolite of 17α-hydroxyprogesterone. rupahealth.comontosight.ai This reaction would be catalyzed by a yet-to-be-fully-characterized 7-hydroxylase enzyme. Fungal organisms are known to possess a variety of P450 enzymes capable of highly selective hydroxylation of steroids, including at the C7 position. rsc.org For instance, certain fungal P450s have demonstrated 7β-hydroxylase activity on various steroid substrates. rsc.org This suggests the biological plausibility of such a reaction occurring in vivo, potentially mediated by gut microbiota or endogenous enzymes under specific conditions.

Another possibility involves the formation of 7-hydroxylated intermediates earlier in the steroidogenic cascade, which are then further metabolized to this compound. For example, 7α-hydroxypregnenolone, formed from pregnenolone by CYP7B1, could potentially be converted through a series of enzymatic steps to the final tetrol product. researchgate.net

In the context of certain genetic disorders like Smith-Lemli-Opitz syndrome (SLOS), where there is a deficiency in 7-dehydrocholesterol (B119134) reductase, an accumulation of steroidal 5,7-dienes occurs. researchgate.net The metabolism of these unusual precursors could lead to the formation of various hydroxylated pregnane derivatives, including those with a 7-hydroxy group. researchgate.net

A study on the in vitro biosynthesis of steroids in the ovaries of goldfish (Carassius auratus) tentatively identified a major metabolite as 5α-pregnane-3β,7α,17,20β-tetrol. nih.gov This finding in a non-mammalian species highlights that the enzymatic machinery for producing 7-hydroxylated pregnanes exists in the biological realm, even if it represents a minor pathway in humans. nih.gov

Investigation of Metabolic Intermediates in this compound Pathways

The investigation of metabolic pathways leading to this compound involves identifying and quantifying the precursor and intermediate compounds. The primary precursor is considered to be pregnanetriol, which itself is a key metabolite in several important steroidogenic pathways.

Pregnanetriol (5β-pregnane-3α,17α,20α-triol): This is the most direct precursor, and its levels are often measured in urine to diagnose and monitor conditions like congenital adrenal hyperplasia (CAH). rupahealth.comontosight.ai In CAH, deficiencies in enzymes such as 21-hydroxylase lead to the accumulation of 17α-hydroxyprogesterone, which is then metabolized to pregnanetriol. rupahealth.comontosight.ainih.gov

17α-Hydroxyprogesterone (17-OHP): This steroid is a crucial intermediate in the synthesis of cortisol. labmed.org.ukscielo.br It is formed from progesterone via the action of 17α-hydroxylase (CYP17A1). scielo.br Elevated levels of 17-OHP are a hallmark of 21-hydroxylase deficiency and lead to increased production of its metabolites, including pregnanetriol. labmed.org.uk

Pregnenolone: As the common precursor for most steroid hormones, pregnenolone is formed from cholesterol. scielo.br It can be hydroxylated at the C7 position by CYP7B1 to form 7α-hydroxypregnenolone, a potential early intermediate in an alternative pathway to 7-hydroxylated pregnanes. researchgate.net

The "backdoor pathway" of androgen synthesis provides another layer of complexity. In this pathway, 17α-hydroxyprogesterone is converted to 5α-dihydrotestosterone (DHT) without going through the typical testosterone (B1683101) intermediate. wikipedia.org An initial step in this pathway is the 5α-reduction of 17-OHP to 5α-pregnan-17α-ol-3,20-dione. wikipedia.org While not directly leading to this compound, the existence of such alternative routes underscores the diverse metabolic fate of 17-OHP and its derivatives.

The table below summarizes the key enzymes and their roles in the biosynthesis of precursors to this compound.

| Enzyme | Function | Relevance to this compound Pathway |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Converts pregnenolone and progesterone to their 17α-hydroxylated forms. scielo.br | Essential for the production of 17α-hydroxyprogesterone, a key precursor to pregnanetriol. |

| HSD3B2 (3β-hydroxysteroid dehydrogenase) | Converts Δ5-steroids (like pregnenolone) to Δ4-steroids (like progesterone). scielo.br | Acts on precursors early in the steroidogenic pathway. |

| CYP21A2 (21-hydroxylase) | Converts 17α-hydroxyprogesterone to 11-deoxycortisol. rupahealth.comrupahealth.com | Deficiency leads to the accumulation of 17α-hydroxyprogesterone and its shunting towards pregnanetriol formation. rupahealth.comrupahealth.com |

| SRD5A (5α-reductase) | Reduces the double bond at C5-C6. nih.gov | Involved in the metabolism of progesterone and its derivatives, potentially influencing the pool of substrates for 7-hydroxylation. |

| AKR1C family (Aldo-keto reductases) | Catalyze the reduction of keto groups to hydroxyl groups. nih.gov | Involved in the final steps of pregnanetriol formation from its precursors. |

| CYP7B1 | Catalyzes 7α-hydroxylation of DHEA and pregnenolone. researchgate.net | Hypothesized to be involved in the 7-hydroxylation step leading to 7-hydroxylated pregnanes. |

The following table details some of the key metabolic intermediates in the proposed pathways.

| Compound | Chemical Formula | Role in Pathway |

| Cholesterol | C27H46O | The ultimate precursor for all steroid hormones. genome.jp |

| Pregnenolone | C21H32O2 | A key C21 steroid, serves as a substrate for various hydroxylases, including potentially a 7-hydroxylase. scielo.brgenome.jp |

| 17α-Hydroxyprogesterone | C21H30O3 | A central intermediate; its accumulation drives the formation of pregnanetriol. labmed.org.uk |

| Pregnanetriol | C21H36O3 | The direct precursor that would be hydroxylated to form this compound. rupahealth.com |

| 5α-Pregnan-17α-ol-3,20-dione | C21H32O3 | An intermediate in the "backdoor" androgen synthesis pathway, illustrating alternative metabolism of 17-OHP. wikipedia.org |

Metabolism and Catabolism of Pregnane 3,7,17,20 Tetrol

Phase I Biotransformations of Pregnane-3,7,17,20-tetrol

Phase I reactions introduce or expose functional groups, such as hydroxyl groups, on the steroid nucleus, which slightly increases hydrophilicity and prepares the molecule for Phase II conjugation.

Further Hydroxylation or Oxidation Reactions

Hydroxylation is a key Phase I reaction, catalyzed by enzymes like cytochrome P-450 hydroxylases, that introduces additional hydroxyl (-OH) groups onto the steroid skeleton. wikipedia.org This process is fundamentally an oxidation reaction. wikipedia.orgreddit.com While direct evidence for the further hydroxylation of this compound is not extensively documented, the metabolism of related pregnane (B1235032) steroids suggests it is a plausible pathway. For instance, progesterone (B1679170) and 17α-hydroxyprogesterone undergo hydroxylation at various positions on the steroid nucleus. oup.com The metabolism of 20α-hydroxypregn-4-en-3-one in rabbit liver, for example, involves 6-hydroxylation. oup.com Such reactions increase the polarity of the steroid molecule, preparing it for subsequent conjugation.

Oxidation of existing hydroxyl groups to keto groups is another possible Phase I transformation. This can be seen in the interconversion of active hormones and their less active metabolites. For example, the oxidation of the 20-hydroxyl group would convert the tetrol back to a triol-ketone, a common step in steroid metabolism.

Epimerization and Isomerization Processes

Epimerization, particularly at the C-20 position, is a significant metabolic process for C21 steroids. The reduction of a C-20 keto group can result in either 20α- or 20β-hydroxy epimers. Research on various C21-steroid metabolites has shown that the ratio of these epimers can vary significantly depending on the specific steroid and the physiological or pathological context. nih.gov

For instance, in studies of patients with congenital adrenal hyperplasia, the percentage of 20β-epimers of metabolites like 5β-pregnane-3α,11β,17α,20-tetrol and 5α- or 5β-pregnane-3α,17α,20,21-tetrol was found to vary from none to as high as 76%. nih.gov This highlights that both epimers can be formed in vivo. The identification of 5α-pregnane-3β,7α,17,20β-tetrol in goldfish ovaries points to the formation of the 20β-epimer in that biological system. Isomerization can also involve changes in the steroid nucleus, such as the conversion between 5α and 5β isomers, which is a common feature of steroid metabolism. capes.gov.brcore.ac.uk

Table 1: Overview of Potential Phase I Metabolic Reactions for Pregnane Steroids

| Reaction Type | Description | Enzyme Family (Example) | Potential Outcome for this compound |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the steroid skeleton. wikipedia.org | Cytochrome P450 Monooxygenases | Formation of a pregnanepentol. |

| Oxidation | Conversion of a hydroxyl group to a keto group. | Hydroxysteroid Dehydrogenases (HSDs) | Formation of a pregnanetriol-one. |

| Epimerization | Change in the stereochemistry at a single chiral center, such as C-20. nih.gov | Hydroxysteroid Dehydrogenases (HSDs) / Reductases | Interconversion between 20α- and 20β-hydroxy isomers. |

| Isomerization | Change in the stereochemistry of the A/B ring junction. capes.gov.br | Reductases | Interconversion between 5α- and 5β-pregnane structures. |

Phase II Conjugation Pathways of this compound

Phase II metabolism involves the conjugation of the steroid with highly polar molecules, which dramatically increases water solubility and facilitates elimination from the body. oup.comresearchgate.net For steroids, the most common conjugation reactions are glucuronidation and sulfation.

Glucuronidation Mechanisms and Enzyme Systems

Glucuronidation is a major pathway for the deactivation and elimination of steroid hormones. researchgate.netnih.gov This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group on the steroid substrate. oup.com The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells but are also found in other steroid target tissues. oup.comnih.govoup.com

The presence of a glucuronide fraction of 5α-pregnane-3β,7α,17,20β-tetrol has been demonstrated in studies of steroid metabolism in goldfish ovaries. This finding confirms that pregnanetetrols undergo glucuronidation. The resulting glucuronide conjugate is significantly more water-soluble than the parent compound, preparing it for excretion. Generally, steroid metabolites are predominantly excreted as glucuronides. capes.gov.broup.comoup.com

Sulfation Processes and Related Sulfotransferases

Sulfation is another critical Phase II conjugation pathway for steroids. nih.govnih.gov This process is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs), which transfer a sulfo group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the steroid. nih.govwikipedia.orgbioscientifica.com This conjugation renders the steroid inactive and water-soluble, facilitating its transport in the circulation and eventual excretion. nih.gov

Evidence for the sulfation of this compound comes from the same research that identified its glucuronidated form; a sulfate (B86663) fraction of 5α-pregnane-3β,7α,17,20β-tetrol was also identified. This indicates that sulfation is a parallel and significant pathway for its metabolism. Several SULT isoenzymes, such as SULT2A1, are known to sulfate various pregnane-based steroids, including pregnenolone (B344588). wikipedia.org

Table 2: Phase II Conjugation Pathways for this compound

| Conjugation Pathway | Enzyme Family | Cofactor | Metabolite Form | Significance |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) oup.comoup.com | UDP-glucuronic acid (UDPGA) | Pregnanetetrol-glucuronide | Major pathway for detoxification and excretion. capes.gov.broup.com |

| Sulfation | Sulfotransferases (SULTs) nih.govwikipedia.org | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | Pregnanetetrol-sulfate | Increases water solubility for transport and elimination. nih.gov |

Excretion Pathways and Elimination Dynamics of this compound and its Metabolites

Following Phase I and Phase II biotransformations, the resulting water-soluble metabolites of this compound are eliminated from the body, primarily through the urine. capes.gov.broup.comnih.govunige.ch The conversion to glucuronide and sulfate conjugates is the critical step that allows for efficient renal clearance.

Studies on the excretion of various steroid hormones have consistently shown that the major portion of metabolites is found in the glucuronide fraction in urine. capes.gov.broup.com For example, in one study of steroids from a pregnant woman, 64% of the identified compounds were in the glucuronide fraction, with smaller amounts found as sulfates and in the free, unconjugated form. capes.gov.br This aligns with the findings for 5α-pregnane-3β,7α,17,20β-tetrol, which was identified in unconjugated, glucuronide, and sulfate forms. The relative proportions of these forms dictate the dynamics of elimination. As a general rule, sulfated conjugates tend to be excreted more slowly than glucuronide conjugates. nih.gov The direct analysis of intact glucuronidated and sulfated steroids in urine via methods like liquid chromatography-mass spectrometry (LC-MS) has become crucial for understanding the complete metabolic profile of endogenous steroids. unige.chwur.nl

Role of this compound in General Steroid Catabolome

The chemical reactions involving the breakdown of C21-steroid hormones, which are steroid compounds containing 21 carbon atoms and functioning as hormones, are referred to as the C21-steroid hormone catabolic process. This compound, as a C21 steroid, is a component of this broader metabolic network. The catabolism of these steroids is a critical biological process for inactivating hormonal signals and facilitating their excretion from the body.

In the context of the general steroid catabolome, this compound represents a hydroxylated metabolite. The introduction of multiple hydroxyl groups, as seen in this tetrol, significantly increases the water solubility of the steroid molecule. This is a common theme in steroid catabolism, as the initial steroid hormones are typically lipophilic. Increased polarity is a prerequisite for the subsequent conjugation reactions (e.g., glucuronidation and sulfation) that further enhance water solubility for efficient renal and biliary clearance.

Research on the in vitro biosynthesis of steroids in the ovaries of the goldfish (Carassius auratus) has provided specific insights into the formation of an isomer of this compound, 5α-pregnane-3β,7α,17,20β-tetrol. In this model, the tetrol was identified as a major metabolite when mature ovaries were incubated with 17α-hydroxyprogesterone. springermedizin.devliz.beualg.ptpherobase.com The study noted that while the tetrol was synthesized in high yield, its own levels remained low, suggesting that it is very rapidly metabolized into further downstream products. springermedizin.de This rapid turnover is characteristic of an intermediate compound within a larger metabolic cascade.

The metabolic pathway leading to the formation of 5α-pregnane-3β,7α,17,20β-tetrol in goldfish ovaries involves several enzymatic steps acting on the precursor, 17α-hydroxyprogesterone. The presence of this tetrol as a major metabolite underscores a significant catabolic pathway for C21 steroids in this biological system. springermedizin.de

While the specific subsequent catabolites of this compound are not extensively detailed in the available literature, the general principles of steroid catabolism suggest that it would undergo further enzymatic modifications. These could include oxidation of the hydroxyl groups to keto groups or the introduction of additional hydroxyl groups, ultimately leading to compounds that are readily conjugated and excreted. The catabolism of C21 steroids can also involve the cleavage of the side chain to produce C19 steroids (androstanes), although the role of this specific tetrol as a direct precursor for such a transformation is not established. nih.gov

The table below summarizes the key steroid compounds involved in the described metabolic context.

| Compound Name | Chemical Formula | Role in Pathway |

| 17α-Hydroxyprogesterone | C₂₁H₃₀O₃ | Precursor |

| 5α-Pregnane-3β,7α,17,20β-tetrol | C₂₁H₃₆O₄ | Metabolite |

The following table details the precursor-product relationship in the identified metabolic pathway.

| Precursor | Metabolite |

| 17α-Hydroxyprogesterone | 5α-Pregnane-3β,7α,17,20β-tetrol |

Analytical Methodologies for Pregnane 3,7,17,20 Tetrol Research

Sample Preparation Strategies for Biological Matrices

The analysis of pregnane-3,7,17,20-tetrol from biological matrices such as urine or plasma necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. oup.com

Initial extraction of steroids from biological fluids is a critical step. Liquid-liquid extraction is a classic method that has been widely employed. For instance, hydrolyzed urine can be extracted with solvents like ether or ethyl acetate. oup.comcore.ac.uk The ether extract is then typically washed with an alkaline solution, such as 4% NaOH, to remove acidic compounds, followed by a water wash to neutrality. oup.com The organic solvent is subsequently dried over anhydrous sodium sulfate (B86663) and evaporated. oup.comcore.ac.uk

Solid-phase extraction (SPE) offers a more modern and often more efficient alternative to liquid-liquid extraction. While specific applications for this compound are not detailed in the provided results, SPE is a common technique in steroid analysis for its ability to provide cleaner extracts and higher throughput.

In biological systems, steroids like this compound are often present in a conjugated form, primarily as glucuronides or sulfates, which increases their water solubility for excretion. To analyze the total amount of the steroid, a hydrolysis step is required to cleave these conjugates.

Enzymatic Hydrolysis: This is a gentle method that utilizes enzymes to specifically break the conjugate bonds. For the analysis of urinary steroids, including pregnanetetrol, β-glucuronidase from sources like beef liver or the digestive tract of Helix pomatia is commonly used. oup.comcore.ac.ukjci.org The process typically involves adjusting the pH of the urine sample to an optimal range for the enzyme (e.g., pH 4.5) and incubating it at a physiological temperature (e.g., 37°C) for an extended period, often 48 hours. oup.com

Acidic Hydrolysis: This method involves treating the sample with a strong acid, such as hydrochloric acid (HCl), to break the conjugate bonds. core.ac.ukjst.go.jp While effective, acid hydrolysis can be harsh and may lead to the degradation of the steroid molecule, potentially forming artifacts. jci.org For example, after an initial enzymatic hydrolysis and extraction, the remaining aqueous phase can be subjected to acid hydrolysis by adding concentrated HCl and allowing the reaction to proceed at room temperature. core.ac.uk

The choice between enzymatic and acidic hydrolysis depends on the specific requirements of the analysis, with enzymatic hydrolysis generally being preferred for its specificity and milder conditions. jci.org

Following extraction, further purification and fractionation are often necessary to isolate this compound from other steroids and interfering substances.

Column Chromatography: Alumina (B75360) column chromatography is a well-established technique for purifying steroid extracts. oup.comoup.com The crude extract, dissolved in a non-polar solvent like benzene, is applied to an alumina column. oup.com A stepwise gradient of a more polar solvent, such as ethanol (B145695) in benzene, is then used to elute different steroid fractions. oup.com The fractions containing pregnanetriol (B129160) and related compounds, including pregnanetetrol, can be collected for further analysis. oup.com

Girard's Reagent: For separating ketonic from non-ketonic steroids, Girard's reagent T can be utilized. core.ac.uk This reagent reacts with the ketone groups to form water-soluble derivatives, allowing for the separation of the two fractions. sci-hub.se

Paper Chromatography: This technique has been historically important for the separation of steroids. core.ac.ukjci.org Different solvent systems, such as the Bush systems, can be employed for the chromatographic development on paper like Whatman No. 2. core.ac.uk

Table 1: Summary of Sample Preparation Techniques

| Step | Technique | Reagents/Materials | Purpose | Reference |

|---|---|---|---|---|

| Extraction | Liquid-Liquid Extraction | Ether, Ethyl Acetate, 4% NaOH | Initial removal of steroids from the biological matrix. | oup.comcore.ac.uk |

| Hydrolysis | Enzymatic (β-glucuronidase) | Beef liver or Helix pomatia β-glucuronidase, Acetate buffer (pH 4.5) | Cleavage of glucuronide conjugates under mild conditions. | oup.comcore.ac.ukjci.org |

| Hydrolysis | Acidic | Hydrochloric Acid (HCl) | Cleavage of conjugates, though potentially causing degradation. | core.ac.ukjst.go.jp |

| Purification | Alumina Column Chromatography | Alumina, Benzene, Ethanol | Separation of steroids into fractions based on polarity. | oup.comoup.com |

| Fractionation | Girard's Reagent T | Girard's Reagent T | Separation of ketonic from non-ketonic steroids. | core.ac.uksci-hub.se |

| Separation | Paper Chromatography | Whatman No. 2 paper, various solvent systems | Further separation of individual steroids. | core.ac.ukjci.org |

Hydrolysis Procedures for Conjugated this compound (Enzymatic and Acidic)

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures of steroids, allowing for the individual quantification of compounds like this compound.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of steroids. Due to their low volatility, steroids must be derivatized before GC analysis. A common derivatization procedure involves the formation of trimethylsilyl (B98337) (TMSi) ethers. oup.com This is achieved by reacting the steroid extract with a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in a solvent like pyridine (B92270). oup.com

The derivatized sample is then injected into the gas chromatograph, which is equipped with a capillary column. A stationary phase like 1.5% SE-30 on Gaschrom P has been successfully used for the separation of pregnanetetrol and other related steroids. oup.comoup.com The separated compounds are then detected, often by a flame ionization detector (FID) or a mass spectrometer, which provides both quantitative data and structural information.

Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers an alternative to GC that often does not require derivatization. While specific LC methods for this compound are not extensively detailed in the provided search results, LC is a standard technique for steroid analysis. mdpi.com

In a general sense, reversed-phase HPLC is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. The separation of different hopanoids, which are structurally related to steroids, has been achieved using a gradient of acetonitrile (B52724) and isopropanol (B130326) on a C18 column. mdpi.com A similar approach could likely be adapted for the separation of this compound from other urinary steroids. The detection in LC is often performed using UV-Vis detectors or, for higher sensitivity and specificity, mass spectrometers (LC-MS). mdpi.com

Table 2: Chromatographic Conditions for Steroid Analysis

| Technique | Column/Stationary Phase | Derivatization | Detection | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | 1.5% SE-30 on Gaschrom P | Trimethylsilyl (TMSi) ethers | Flame Ionization Detector (FID), Mass Spectrometry (MS) | oup.com |

| Liquid Chromatography (LC) | Reversed-phase (e.g., C18) | Often not required | UV-Vis, Mass Spectrometry (MS) | mdpi.com |

Thin-Layer Chromatography (TLC) Approaches

Thin-layer chromatography (TLC) is a widely utilized, straightforward, and cost-effective chromatographic technique for the separation of components in a mixture. libretexts.org It operates on the principle that different compounds will have varying affinities for the stationary phase (a thin layer of adsorbent material on a plate) and the mobile phase (a solvent), leading to differential migration rates. khanacademy.orgwikipedia.org TLC is valuable for its ability to analyze multiple samples simultaneously and its application in screening and qualitative analysis of steroids. bioline.org.br

In the context of steroid analysis, TLC offers several advantages:

Simplicity and Speed: TLC procedures are relatively easy to perform and can provide results quickly. libretexts.org

Cost-Effectiveness: The materials required for TLC are generally inexpensive. libretexts.org

High Sensitivity: Detection limits are often in the low nanogram range. bioline.org.br

Versatility: A variety of stationary phases, mobile phases, and detection methods can be employed to optimize separation. bioline.org.br

For the analysis of steroids like "this compound," silica (B1680970) gel is a commonly used stationary phase due to its polarity. khanacademy.org The choice of the mobile phase is critical and is typically a mixture of solvents tailored to achieve the desired separation of the steroids of interest. Visualization of the separated steroid spots on the TLC plate can be achieved through various methods, including exposure to UV light (if the compound is UV-active or a fluorescent indicator is incorporated into the stationary phase) or by spraying with staining reagents that react with the steroids to produce colored spots. wikipedia.org

Paper Chromatography Applications

Paper chromatography, a precursor to TLC, has also been applied in the analysis of urinary steroids, including metabolites related to "this compound". In a study concerning congenital adrenal hyperplasia, paper chromatography was used as a purification step. oup.com After initial separation by column chromatography, the pregnanetriol fraction was further chromatographed on a paper system using a chloroform/methanol:water (1:1) solvent system. oup.com The separated steroids were visualized under a UV lamp (3650 Å) after being sprayed with 70% phosphoric acid, which induced fluorescence. oup.com The identity of the separated compounds was confirmed by comparing their Rf values and fluorescence characteristics with those of authentic standards. oup.com This application highlights the utility of paper chromatography in the qualitative analysis and purification of steroids from biological samples.

Spectrometric Detection and Quantification of this compound

Spectrometric techniques are indispensable for the definitive identification and accurate quantification of "this compound."

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules in complex mixtures by measuring their mass-to-charge ratio. sigmaaldrich.com When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides high sensitivity and specificity for steroid analysis. uvsq.fr Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragment ions, which is particularly useful for structural characterization and reducing background interference. msu.edu

In the analysis of "this compound" and related steroids, GC-MS has been a key method. nih.gov The specificity of spectrophotometric methods for estimating "Pregnanetriolone" and "Pregnanetetrol" has been verified by coupling them with mass spectrometry. nih.gov LC-MS/MS is increasingly becoming the preferred method for steroid analysis due to its high sensitivity, selectivity, and the ability to analyze multiple analytes in a single run.

Table 1: Mass Spectrometry Instrumentation for Steroid Analysis

| Instrument Type | Separation Technique | Ionization Method | Key Advantages |

|---|---|---|---|

| Single Quadrupole GC/MS | Gas Chromatography (GC) | Electron Ionization (EI) | Robust, established method for volatile compounds. |

| Triple Quadrupole GC/MS/MS | Gas Chromatography (GC) | Electron Ionization (EI) | High selectivity and sensitivity for targeted quantification. msu.edu |

| Time-Of-Flight (TOF) GC/MS | Gas Chromatography (GC) | Electron Ionization (EI) | Accurate mass measurements for formula determination. msu.edu |

| Triple Quadrupole LC/MS/MS | Liquid Chromatography (LC) | Electrospray Ionization (ESI) | High sensitivity and selectivity for a wide range of steroids, including non-volatile ones. msu.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of compounds. While not typically used for routine quantification due to lower sensitivity compared to MS, it is invaluable for the structural confirmation of new or unknown steroid analogs. NMR provides information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of the stereochemistry and the position of functional groups, which is critical for differentiating between closely related steroid isomers.

Derivatization is the process of chemically modifying an analyte to improve its analytical properties. researchgate.net For steroids like "this compound," derivatization is often employed to enhance volatility for GC analysis or to improve ionization efficiency and detection sensitivity in MS. nih.gov

Common derivatization strategies for steroids include:

Trimethylsilylation: This is a widely used technique for GC analysis where hydroxyl and keto groups on the steroid nucleus are converted to their trimethylsilyl (TMS) ethers and enol ethers, respectively. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst such as trimethylchlorosilane (TMCS). For instance, in the analysis of urinary steroids, fractions from alumina column chromatography were treated with hexamethyldisilazane and trimethylchlorosilane in pyridine to form TMSi-ethers prior to GC analysis. oup.com

Methoximation: For steroids containing ketone groups, methoximation is used to form methoxime derivatives. This prevents the formation of multiple enol-TMS derivatives and stabilizes the molecule. tcichemicals.com

Derivatization for LC-MS/MS: For LC-MS analysis, derivatization can be used to introduce a readily ionizable group, thereby enhancing sensitivity. nih.gov For example, derivatizing estrogens with 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by quaternization has been shown to significantly improve detection in positive electrospray ionization mode. nih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be optimized to ensure complete reaction and avoid the formation of unwanted byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogs

Method Validation and Quality Control in this compound Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmastate.academynpra.gov.my It is a critical component of ensuring the quality, reliability, and consistency of analytical results for "this compound" quantification. pharmastate.academy Quality control involves the routine monitoring of the analytical process to ensure that the results remain accurate and precise over time. nih.gov

Key parameters assessed during method validation include: npra.gov.myeuropa.eu

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components. pharmastate.academy

Accuracy: The closeness of the measured value to the true value. pharmastate.academy

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run precision). pharmastate.academy

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu

For steroid analysis, quality control can be implemented by analyzing quality control samples at different concentrations along with the unknown samples. The results of these quality control samples are then compared to established acceptance criteria to ensure the validity of the analytical run. nih.gov The use of certified reference materials and participation in external quality assessment schemes are also important aspects of a comprehensive quality assurance program.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pregnanetriol |

| Pregnanetriolone (B146670) |

| Chloroform |

| Methanol |

| Phosphoric acid |

| Hexamethyldisilazane |

| Trimethylchlorosilane |

| Pyridine |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

Integration of Multi-Omic Approaches in Steroid Metabolomics Research

The study of steroid metabolomics, including the pathways involving compounds like this compound, has been significantly enhanced by the integration of multiple high-throughput "omic" technologies. researchgate.net A multi-omic approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive, system-wide view of the complex biological processes that regulate steroid synthesis and function. researchgate.netmetwarebio.com This integrated strategy allows researchers to move beyond single-layer analyses to uncover the intricate network of interactions from the genetic blueprint to the final metabolic output, offering deeper insights into both normal physiology and pathological states. researchgate.netnih.gov

Genomics and Transcriptomics in Steroid Metabolism

Genomic and transcriptomic studies form the foundational layers of multi-omic investigations into steroid pathways. nih.gov Genomics, particularly through genome-wide association studies (GWAS), helps identify genetic variants that influence steroid metabolism and predispose individuals to certain conditions. mdpi.commetabolon.com For instance, GWAS has been combined with metabolomics to link genetic variations in specific genes to the abundance of various steroid metabolites. metabolon.com

Transcriptomics, the study of gene expression, provides a dynamic snapshot of which genes are active in steroidogenic tissues at a given time. nih.gov This is crucial for understanding the regulation of steroid synthesis, which involves a complex series of enzymatic reactions. nih.govmdpi.com Key genes frequently analyzed include those encoding for:

Steroidogenic Acute Regulatory Protein (StAR) : Facilitates the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria, which is a rate-limiting step in steroidogenesis. nih.govmdpi.com

Cytochrome P450 (CYP) Enzymes : A large family of enzymes essential for steroid biosynthesis, including CYP11A1, CYP17A1, CYP21A2, and CYP11B1, which catalyze specific hydroxylation and cleavage reactions. mdpi.comnih.govfrontiersin.org

Hydroxysteroid Dehydrogenases (HSDs) : Enzymes like 3β-HSD are critical for the conversion of steroid precursors. mdpi.com

By quantifying the mRNA levels of these genes in tissues like the adrenal glands and gonads, researchers can understand how steroid production is regulated under various physiological and pathological conditions. nih.govfrontiersin.org For example, transcriptomic analyses have detailed how stimuli like adrenocorticotropic hormone (ACTH) induce the expression of genes such as CYP11B1 and STAR to increase steroid output. nih.gov The integration of transcriptomics with metabolomics can then directly link the expression levels of these enzyme-encoding genes to the resulting steroid profile. metwarebio.commdpi.com

Key Genes in Steroidogenesis Investigated by Transcriptomics

| Gene | Protein/Enzyme | Function in Steroid Metabolism | Reference |

|---|---|---|---|

| STAR | Steroidogenic Acute Regulatory Protein | Rate-limiting step: Cholesterol transport to mitochondria | nih.govmdpi.com |

| CYP11A1 | Cholesterol side-chain cleavage enzyme | Converts cholesterol to pregnenolone (B344588) | nih.govfrontiersin.org |

| CYP17A1 | 17α-hydroxylase/17,20-lyase | Essential for glucocorticoid and androgen synthesis | frontiersin.org |

| CYP21A2 | 21-hydroxylase | Key for cortisol and aldosterone (B195564) synthesis | frontiersin.org |

| CYP11B1 | 11β-hydroxylase | Catalyzes the final step in cortisol synthesis | nih.govfrontiersin.org |

| HSD3B1/HSD3B2 | 3β-hydroxysteroid dehydrogenase | Involved in the conversion of Δ5 steroids to Δ4 steroids | nih.gov |

Proteomics in Steroid Research

Proteomics complements genomics and transcriptomics by directly analyzing the proteins that execute the functions encoded by the genes. nih.gov It provides a holistic view of the cellular protein landscape, including the steroidogenic enzymes, receptors, and transport proteins that are actively present and functioning. nih.govnih.gov Mass spectrometry-based proteomics is a key technology for identifying and quantifying thousands of proteins in a sample, revealing how the proteome changes in response to stimuli or in disease states. nih.govresearchgate.net

In the context of steroid metabolism, proteomic studies have been used to:

Identify proteins involved in steroid hormone transport and metabolism that are altered under conditions like oxidative stress. arvojournals.orgmdpi.com

Elucidate the function and interaction partners of steroid hormone receptors. nih.gov

Analyze the downstream effects of corticosteroids on the liver proteome, revealing changes in enzymes related to amino acid, glucose, and fatty acid metabolism. nih.gov

Integrating proteomics with metabolomics is particularly powerful. For example, a "patient-specific" multi-omic approach in studying steroid resistance combined proteomic and metabolomic data to identify altered molecular pathways that were not apparent from either dataset alone. researchgate.net This highlights how changes in protein expression directly impact the metabolic profile of an individual. researchgate.net

Examples of Proteins in Steroid Metabolism Identified via Proteomics

| Protein | Function | Context of Study | Reference |

|---|---|---|---|

| Sterol carrier protein 2 (SCP2) | Intracellular cholesterol transport | Upregulated during oxidative stress in retinal cells | mdpi.com |

| Caveolin 1 (CAV1) | Intracellular cholesterol transport | Upregulated during oxidative stress in retinal cells | mdpi.com |

| Cytochrome P450 Enzymes | Steroid synthesis and drug metabolism | Differentially regulated in rat liver after corticosteroid administration | nih.gov |

| NAMPT, NMNAT1 | Nicotinate/nicotinamide metabolism | Upregulated in patients with steroid-resistant nephrotic syndrome | researchgate.net |

| ALDH1B1, ACAT1 | Butanoate/lysine metabolism | Upregulated in patients with steroid-sensitive nephrotic syndrome | researchgate.net |

The Central Role of Metabolomics and its Integration

Metabolomics, the large-scale study of small molecules or metabolites, provides the most direct readout of an organism's physiological state. nih.gov In steroid research, metabolomic profiling using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the simultaneous measurement of a wide array of steroid hormones and their precursors and breakdown products. nih.govnih.gov This provides a detailed "fingerprint" of the steroid metabolome.

The true power of metabolomics is realized when it is integrated with other omic layers. researchgate.net

Genomics-Metabolomics Integration : This combination can link genetic variants to specific metabolic phenotypes. metabolon.comresearchgate.net For example, by combining GWAS data with untargeted metabolomics, researchers have identified "genetically influenced metabotypes" (GIMs), where a genetic variant is associated with a group of functionally related metabolites, such as those in the steroid hormone biosynthesis pathway. metabolon.com

Transcriptomics-Metabolomics Integration : This approach connects gene expression levels with metabolite concentrations, which is especially useful for studying metabolic pathways. metwarebio.com By mapping both transcripts and metabolites onto known pathways like those in the KEGG database, researchers can identify points of regulation and discover how changes in gene expression directly lead to metabolic shifts. metwarebio.commdpi.com

Proteomics-Metabolomics Integration : This integration links the abundance of enzymes and other proteins to the concentrations of their substrates and products. researchgate.net It can reveal post-transcriptional regulation and enzyme activity changes that are not visible at the transcript level. Joint pathway analyses have successfully identified perturbed metabolic pathways in diseases by combining these two data types. researchgate.net

Ultimately, these multi-omic integration strategies provide a powerful framework for understanding the complex regulation of steroid metabolism. nih.govmdpi.com By connecting genetic predispositions, transcriptional regulation, protein expression, and metabolic outcomes, researchers can build comprehensive models of steroidogenic pathways and identify novel biomarkers and therapeutic targets for a wide range of steroid-related disorders. researchgate.netmetwarebio.com

Biological Roles and Mechanistic Investigations of Pregnane 3,7,17,20 Tetrol

Role as a Specific Steroid Metabolite in Mammalian Physiology

Pregnane-3,7,17,20-tetrol is a C21 steroid, a classification that includes glucocorticoids and mineralocorticoids, which are derived from a cholesterol precursor containing 21 carbon atoms. scielo.brnih.gov While comprehensive data on this compound in mammalian physiology is limited, research in non-mammalian vertebrates provides significant insights into its formation and potential function.

A key study conducted on the ovaries of the goldfish (Carassius auratus) during oocyte final maturation identified 5α-pregnane-3β,7α,17,20β-tetrol as a major metabolite of 17α-hydroxyprogesterone. nih.gov In this research, the tetrol was found in unconjugated, glucuronide, and sulfate (B86663) forms, suggesting it is a significant product of steroid metabolism in this context. nih.gov The presence of this metabolite indicates a high rate of synthesis and subsequent rapid metabolism of its precursors. nih.gov Although this study was performed on a fish species, the fundamental pathways of steroidogenesis are conserved across vertebrates, suggesting that a similar metabolic role for this compound could exist in mammals, albeit perhaps as a minor metabolite under normal physiological conditions. Its identification underscores the complexity of steroid metabolism, where precursors can be shunted into various pathways, leading to a diverse array of biologically active or inactive compounds.

Interactions with Steroidogenic Enzymes and Receptors (Hypothetical Mechanisms)

The interaction of pregnane (B1235032) derivatives with various enzymes and receptors is a cornerstone of their biological activity. While direct experimental data on this compound's interactions are not available, we can hypothesize its potential mechanisms based on its structure and the known functions of related compounds.

Steroidogenic enzymes such as those from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families are responsible for the synthesis and transformation of all steroids. scielo.brscielo.br Given that this compound is a hydroxylated metabolite, its formation would involve enzymes like hydroxylases and reductases acting on a precursor like 17α-hydroxyprogesterone. Conversely, it could serve as a substrate for other enzymes, leading to further modification, conjugation (e.g., glucuronidation or sulfation), and eventual excretion, as seen in the goldfish study. nih.gov

On the receptor front, the Pregnane X Receptor (PXR), a nuclear receptor, is a key sensor for a wide variety of endogenous and xenobiotic compounds, including pregnanes. oup.comoup.com PXR plays a crucial role in regulating the expression of genes involved in the metabolism and clearance of these substances, such as the CYP3A4 enzyme. oup.comoup.com It is plausible that this compound, as a pregnane derivative, could interact with PXR. Such an interaction could potentially influence the expression of metabolic enzymes, thereby modulating its own metabolism and that of other steroids. However, this remains a hypothetical mechanism that requires empirical validation.

| Component | Hypothetical Interaction with this compound | Potential Consequence | Supporting Rationale (from related compounds) |

| Steroidogenic Enzymes (e.g., HSDs, CYP enzymes) | Could act as a substrate for further metabolism (e.g., oxidation, conjugation). | Inactivation and preparation for excretion. | Steroids undergo extensive metabolism for clearance. oup.comnih.gov |

| Pregnane X Receptor (PXR) | May act as a ligand (agonist or antagonist). | Modulation of gene expression for drug and steroid metabolizing enzymes (e.g., CYP3A4). | PXR is a known receptor for various pregnane compounds. oup.comoup.com |

| Glucocorticoid Receptor (GR) | Unlikely to have significant affinity due to structural modifications. | Minimal direct glucocorticoid activity. | Specific structural features are required for high-affinity GR binding, which this tetrol lacks. physiology.org |

| Mineralocorticoid Receptor (MR) | Unlikely to have significant affinity. | Minimal direct mineralocorticoid activity. | The presence of a 17α-hydroxyl group generally reduces affinity for the MR. scielo.br |

Participation in Broader Steroid Hormone Metabolic Pathways

The significance of any steroid metabolite is best understood in the context of the major steroidogenic pathways. This compound, through its precursor 17α-hydroxyprogesterone, is linked to the glucocorticoid, mineralocorticoid, and androgen biosynthesis pathways.

The synthesis of glucocorticoids, primarily cortisol, occurs in the zona fasciculata of the adrenal cortex. nih.gov The pathway begins with pregnenolone (B344588), which is converted to 17α-hydroxyprogesterone (17OHP) via the actions of 3β-hydroxysteroid dehydrogenase (HSD3B2) and 17α-hydroxylase (CYP17A1). nih.govaem-sbem.com 17OHP is a critical precursor, which is then converted to 11-deoxycortisol by 21-hydroxylase (CYP21A2), and finally to cortisol by 11β-hydroxylase (CYP11B1). nih.govaem-sbem.com

The formation of this compound would represent a metabolic side-pathway branching off from 17OHP. Instead of proceeding towards cortisol, 17OHP would undergo a series of reductive and hydroxylating steps to form the tetrol. This diversion would reduce the flux of precursors towards active glucocorticoid production. Under normal conditions, such alternative pathways are minor, but their activity can be enhanced in states of precursor excess, such as in certain enzymatic deficiencies. oup.comnih.gov

The mineralocorticoid pathway leads to the production of aldosterone (B195564) in the adrenal zona glomerulosa. scielo.brnih.gov This pathway utilizes pregnenolone and progesterone (B1679170), converting them to 11-deoxycorticosterone (DOC) via CYP21A2. scielo.brnih.gov A key feature of this pathway is that it primarily involves steroids that are not hydroxylated at the C17 position. scielo.br

Because this compound is a 17-hydroxylated steroid, its direct connection to the main mineralocorticoid pathway is limited. Its formation is biochemically separate from the production of aldosterone. However, an indirect relationship exists through the shared precursor, pregnenolone. Furthermore, in certain pathological states characterized by enzymatic deficiencies (like CYP17A1 deficiency), the mineralocorticoid pathway becomes dominant due to the blockage of glucocorticoid and androgen synthesis, leading to an accumulation of precursors that could potentially be shunted into unusual metabolic pathways. oup.comnih.gov

Androgen synthesis occurs in the adrenal glands and the gonads. scielo.braem-sbem.com The classic pathway involves the conversion of 17α-hydroxypregnenolone and 17OHP into the C19 androgens dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. aem-sbem.commdpi.com This critical step is catalyzed by the 17,20-lyase activity of CYP17A1. scielo.br Additionally, a "backdoor" pathway to the potent androgen dihydrotestosterone (B1667394) (DHT) has been identified, which also utilizes 17OHP as a starting substrate. scielo.braem-sbem.com

The formation of this compound from 17OHP would represent a metabolic route that diverts this key precursor away from both the classic and backdoor androgen synthesis pathways. By metabolizing 17OHP into a C21 tetrol, the steroidogenic machinery effectively reduces the substrate available for the 17,20-lyase enzyme. This could be a mechanism to attenuate androgen production when precursor levels are high.

| Pathway | Key Precursor(s) | Key Enzyme(s) | Relation to this compound |

| Glucocorticoid | 17α-hydroxyprogesterone (17OHP) | CYP21A2, CYP11B1 | Represents a metabolic side-pathway from 17OHP, diverting it from cortisol synthesis. nih.govaem-sbem.com |

| Mineralocorticoid | Progesterone, 11-Deoxycorticosterone (DOC) | CYP21A2, CYP11B2 | Indirect relationship; main pathway uses non-17-hydroxylated steroids. scielo.br |

| Androgen (Classic & Backdoor) | 17OHP, 17α-hydroxypregnenolone | CYP17A1 (17,20-lyase) | Represents a catabolic pathway for 17OHP, reducing the substrate for androgen synthesis. scielo.braem-sbem.com |

Relationship with Mineralocorticoid Pathways

Association with Altered Steroid Metabolism in Specific Metabolic States or Genetic Deficiencies (Research Focus)

The analysis of steroid metabolites in urine provides a powerful tool for diagnosing and understanding disorders of steroid biosynthesis. oup.comnih.gov The profile of these metabolites can reveal enzymatic deficiencies by showing an accumulation of precursors before the block and a lack of products after it.

One relevant condition is CYP17A1 deficiency , a form of congenital adrenal hyperplasia (CAH). nih.gov CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities, which are essential for producing both cortisol and sex steroids. oup.comnih.gov In patients with this deficiency, precursors like progesterone and pregnenolone cannot be efficiently converted into 17-hydroxylated steroids and androgens. This leads to an overproduction of mineralocorticoids and an accumulation of precursors that may be metabolized through alternative pathways. oup.comnih.gov In cases of partial deficiency, 17OHP might accumulate, making the formation of atypical metabolites like this compound more probable.

Another condition where unusual steroid metabolites are studied is Smith-Lemli-Opitz syndrome (SLOS) . This is a disorder of cholesterol synthesis caused by a deficiency of 7-dehydrocholesterol (B119134) reductase. researchgate.net While not a direct disorder of steroidogenesis, the altered precursor availability can lead to the formation of atypical unsaturated steroid metabolites. researchgate.net Research into SLOS has involved the synthesis of various unsaturated pregnane-triols to serve as reference standards for studying adrenal steroid production in this syndrome. researchgate.net This highlights a research focus on identifying and quantifying unusual pregnane derivatives in states of altered metabolism. While this compound itself has not been specifically named as a key marker in these conditions, its study would fit within this research paradigm, potentially serving as a novel biomarker for specific metabolic dysregulations.

Investigations in Congenital Adrenal Hyperplasia (CAH) Models

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. nih.gov The most common form, 21-hydroxylase deficiency (21-OHD), disrupts the production of cortisol and aldosterone, leading to an over-accumulation of precursor steroids which are shunted into the androgen synthesis pathway. nih.govfrontiersin.org

Within this context, specific pregnanetetrols have been identified as characteristic urinary biomarkers for certain forms of CAH. ontosight.ai Early research using gas chromatography established that while pregnanetriolone (B146670) and pregnanetetrol were undetectable in the urine of healthy individuals, they were consistently found in all studied patients with CAH, making their detection a reliable diagnostic measure for the syndrome.

Further investigations have focused on the ratios of these metabolites for monitoring disease status and treatment response. For instance, in patients with CAH, the ratio of (pregnanetriolone + pregnanetetrol) to pregnanetriol (B129160) was observed to increase following dexamethasone (B1670325) treatment. Conversely, this ratio markedly decreased after the administration of metyrapone (B1676538). These findings highlight the dynamic relationship between different steroid metabolites under the influence of therapeutic agents.

The table below summarizes key research findings regarding pregnanetetrol in the context of CAH.

| Research Focus | Key Findings | Reference |

| Diagnostic Utility | Pregnanetetrol, alongside pregnanetriolone, is considered a characteristic urinary steroid in CAH, being absent in the urine of normal subjects. | |

| Metabolite Ratios | The ratio of (pregnanetriolone + pregnanetetrol) / pregnanetriol increases with dexamethasone treatment and decreases with metyrapone administration. | |

| Isomer Analysis | The proportion of 20β-epimers of 5β-pregnane-3α,11β,17α,20-tetrol varies in patients with normotensive CAH. |

This table is generated based on available research data and is for informational purposes only.

Exploration in Other Endocrine Disorders Affecting Steroidogenesis

The diagnostic utility of steroid metabolite profiling extends beyond CAH to other endocrine disorders that impact steroid production, such as Polycystic Ovary Syndrome (PCOS) and adrenal virilism.

PCOS is a common endocrine disorder in women, and its diagnosis often involves the exclusion of other conditions like non-classic CAH (NCCAH), as they can present with similar clinical pictures of hyperandrogenism. plos.orgnih.gov Urinary steroid profiling by gas chromatography-mass spectrometry helps differentiate these conditions. While specific pregnanetetrols are hallmarks of certain CAH forms, PCOS is associated with a different signature of urinary steroid metabolites, primarily characterized by increased androgens like androstanediol. plos.org

Studies have also investigated steroid epimers in conditions such as postpubertal virilizing syndrome. Research has shown that the percentage of 20β-epimers of metabolites like 5β-pregnane-3α,11β,17α,20-tetrol can vary significantly (from zero to 76%) in patients with this syndrome, suggesting that factors beyond simple functional groups and molecular stereochemistry may influence C-20-keto group reduction in certain pathological states.

| Disorder | Relevant Pregnanetetrol Findings | Reference |

| Polycystic Ovary Syndrome (PCOS) | Urinary steroid profiling helps differentiate PCOS from non-classic CAH; PCOS has a distinct signature not primarily defined by pregnanetetrol. plos.orgnih.gov | |

| Postpubertal Virilizing Syndrome | The percentage of the 20β-epimer of 5β-pregnane-3α,11β,17α,20-tetrol showed wide variability among patients. |

This table is generated based on available research data and is for informational purposes only.

Role in Disorders of Cholesterol Metabolism (e.g., Smith-Lemli-Opitz Syndrome)

Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder caused by a deficiency of the enzyme 7-dehydrocholesterol (7DHC) reductase, which is essential for the final step of cholesterol synthesis. nih.govwardelab.com This enzymatic block leads to a build-up of 7DHC and its derivatives, including various steroids that retain the characteristic 7,8-unsaturation. nih.govresearchgate.net

The investigation of steroid metabolites in SLOS has been crucial for developing non-invasive diagnostic methods. Studies of maternal urine during pregnancies with an SLOS-affected fetus have identified novel unsaturated steroid metabolites. nih.gov While conventional progesterone and cortisol metabolites were found, researchers also characterized unsaturated versions of pregnane-3,17,20-triol. nih.gov These compounds, which are not present in normal pregnancy urine, serve as valuable biomarkers for the prenatal diagnosis of SLOS and for confirming the disorder throughout life. nih.gov

The synthesis of these unsaturated C21 triols has been crucial to provide reference standards for studying adrenal steroid production in SLOS and for developing diagnostic methods. nih.gov

| Novel Steroids in SLOS | Position of Unsaturation | Significance |

| 5β-pregn-7(or 8)-ene-3α,17α,20α-triol | 7,8 or 8,9 | Useful analyte for diagnosis of SLOS throughout life. nih.gov |

| 5β-pregn-7(or 8)-ene-3α,16α,20α-triol | 7,8 or 8,9 | Valuable for prenatal diagnosis of SLOS. nih.gov |

| 5α-pregn-7(or 8)-ene-3,16α,20α-triol | 7,8 or 8,9 | Valuable for prenatal diagnosis of SLOS. nih.gov |

This table is generated based on available research data and is for informational purposes only.

Potential Biological Activities as a Metabolite

While many steroid tetrols are considered end-stage metabolites destined for excretion, research indicates that they are not necessarily biologically inert. The specific structure of a steroid, including the number and position of hydroxyl groups, is a key determinant of its biological activity. lookchem.com

For example, tetrahydrocortisol (B1682764) (5β-Pregnane-3α,11β,17α,21-tetrol-20-one), a metabolite of cortisol, has demonstrated some biological function. It can bind to mineralocorticoid receptors, suggesting a potential role in regulating electrolyte balance and blood pressure, albeit with a lower affinity than cortisol.

Furthermore, research outside of human metabolism has identified biological activity in related compounds. A pregnanetetrol derivative, specifically Pregnane-3,11,20,21-tetrol, cyclic 20,21-(butyl boronate), was detected in the methanolic extract of the plant Epilobium angustifolium and was associated with DNA-binding capabilities. This finding, while not directly related to endogenous human pregnanetetrols, suggests that the core pregnanetetrol structure has the potential for biological interaction. These examples underscore the principle that steroid metabolites may retain or possess unique biological activities that warrant further investigation.

Table of Mentioned Compounds

| Trivial Name/Abbreviation | Full Chemical Name |

| Pregnanetetrol | 5β-pregnane-3α,11β,17α,20α-tetrol |

| Pregnanetriolone | 3α,17α,20α-trihydroxy-5β-pregnan-11-one |

| Pregnanetriol | 5β-pregnane-3α,17α,20α-triol |

| Androstanediol | 5α-androstane-3α,17β-diol |

| Estriol | Estra-1,3,5(10)-triene-3,16α,17β-triol |

| Cortisol | 11β,17α,21-trihydroxy-pregn-4-ene-3,20-dione |

| 20βDHcortisone | Not specified |

| 7-dehydrocholesterol (7DHC) | Cholesta-5,7-dien-3β-ol |

| Tetrahydrocortisol | 5β-Pregnane-3α,11β,17α,21-tetrol-20-one |

Advanced Research Perspectives and Future Directions for Pregnane 3,7,17,20 Tetrol Studies

Elucidation of Undiscovered Enzymes Responsible for 7-Hydroxylation of Pregnanes

A critical area of future investigation is the identification and characterization of the enzymes that catalyze the 7-hydroxylation of pregnane (B1235032) steroids, leading to the formation of compounds like Pregnane-3,7,17,20-tetrol.

Identification of Novel Hydroxylases and Reductases

The 7-hydroxylation of pregnane precursors is a key metabolic step that remains partially understood. While some cytochrome P450 (CYP450) enzymes have been implicated, the specific isozymes responsible for this reaction in various tissues are not fully known. nih.gov Research using mouse liver microsomes has shown that different P450 enzymes are involved in 7α- and 7β-hydroxylation of pregnenolone (B344588), with inhibitors like metyrapone (B1676538) and antipyrine (B355649) selectively affecting these pathways. nih.gov This suggests the existence of multiple, specific hydroxylases.

Fungi have also been identified as a source of novel hydroxylating enzymes. For instance, the zygomycete Backusella lamprospora can hydroxylate pregnenolone at the 7α-position. researchgate.net Similarly, the ascomycete Curvularia sp. possesses a rare ability to catalyze 7β-hydroxylation. researchgate.net These microbial systems offer a promising avenue for discovering and characterizing new hydroxylases and reductases that could be involved in pregnane metabolism.

Future research will likely involve a combination of transcriptomics, proteomics, and gene-editing techniques in both mammalian and microbial models to pinpoint the specific enzymes responsible for 7-hydroxylation. The table below summarizes key enzymes and their known or potential roles in pregnane metabolism.

| Enzyme Family | Specific Enzyme/Organism | Known or Potential Function in Pregnane Metabolism |

| Cytochrome P450 | P450 enzymes in mouse liver | Catalyze 7α- and 7β-hydroxylation of pregnenolone. nih.gov |

| Fungal Hydroxylases | Backusella lamprospora | 7α-hydroxylation of pregnenolone. researchgate.net |

| Fungal Hydroxylases | Curvularia sp. | 7β-hydroxylation of androstenedione. researchgate.net |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Fungal 17β-HSDs | Reduction of 17-carbonyl groups on pregnane precursors. researchgate.net |

| Aldo-Keto Reductases (AKR) | AKR1C2, AKR1C4 | Involved in the reduction of pregnane metabolites. wikipedia.org |

Comprehensive Characterization of its Precise Biological Functions and Signaling Roles

The precise biological activities and signaling pathways of this compound are largely uncharacterized. Future studies will need to move beyond its identification as a metabolite to understand its specific interactions with cellular receptors and its downstream effects. For example, the structurally related pregnanetriol (B129160) is a known metabolite of steroid hormones and its levels can be indicative of certain enzymatic deficiencies. ontosight.ai

It is plausible that this compound interacts with nuclear receptors, such as the pregnane X receptor (PXR), which is a key regulator of xenobiotic and endobiotic metabolism. rsc.orgnih.gov Research has shown that other hydroxylated steroid metabolites can act as ligands for PXR, inducing the expression of genes involved in detoxification pathways. pnas.orgpnas.org Investigating whether this compound can activate PXR or other nuclear receptors will be a critical step in elucidating its function.

Development of High-Throughput Analytical Platforms for this compound Profiling

To facilitate large-scale studies on this compound, the development of robust and high-throughput analytical methods is essential. Currently, methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for steroid analysis. acs.orgoup.com However, these can be time-consuming and may require complex sample preparation.

Future platforms could leverage advancements in ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry to enable the simultaneous and sensitive quantification of a broad range of steroid metabolites, including this compound, from small sample volumes. acs.org Additionally, the development of machine learning models could aid in the high-throughput classification and identification of potential steroid receptor activators from large datasets. rsc.orgresearchgate.net

Integration of this compound Metabolomics with Systems Biology Approaches